molecular formula C15H17NO2 B2800557 N-(2-acetylcyclohex-1-en-1-yl)benzamide CAS No. 23674-49-9

N-(2-acetylcyclohex-1-en-1-yl)benzamide

Cat. No.: B2800557
CAS No.: 23674-49-9
M. Wt: 243.306
InChI Key: PPZVJUASUWWBBD-UHFFFAOYSA-N
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Description

N-(2-acetylcyclohex-1-en-1-yl)benzamide, also known as ACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACB is a synthetic compound that was first synthesized in 2007 by a group of researchers led by Dr. Keiji Maruoka. Since then, ACB has been extensively studied for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(2-acetylcyclohex-1-en-1-yl)benzamide is involved in various chemical reactions that serve as key steps in the synthesis of complex organic compounds. For instance, N-arylmethylene-2-naphthylamines react with acetylcyclohexane and 1-acetylcyclohexene to produce benzofquinoline derivatives, highlighting its role in facilitating cyclization reactions to form complex structures such as 3-aryl-1-cyclohexyl(or 1-cyclohexenyl)benzo[f]quinolines under specific conditions (Grachek, 2004). Furthermore, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines using different reagents demonstrates the chemical versatility and potential for synthesizing heterocyclic compounds (Kazaryants et al., 2011).

Advanced Materials and Sensing

This compound derivatives show promise in the field of advanced materials, particularly in sensing applications. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their potential in naked-eye detection of fluoride anions in solutions, attributing this capability to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding opens new avenues for the development of visual sensors for environmental and health-related applications (Younes et al., 2020).

Medicinal Chemistry

In the realm of medicinal chemistry, compounds structurally related to this compound are synthesized for biological evaluations. For example, the development of N-(3-oxo-5-(trifluoromethyl) cyclohex-1-en-1-yl)-4-(trifluoromethyl) benzamide as a potential anticonvulsant agent showcases the importance of structural analogs in discovering new therapeutic agents. Despite its moderate activity in preliminary studies, it serves as a basis for further optimization and investigation into new compounds with enhanced efficacy (Amaye et al., 2021).

Future Directions

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Properties

IUPAC Name

N-(2-acetylcyclohexen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZVJUASUWWBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CCCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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